molecular formula C8H5ClN2OS2 B298390 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

Cat. No. B298390
M. Wt: 244.7 g/mol
InChI Key: DESAHEABCMZEPV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone, also known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTI is a heterocyclic compound that belongs to the imidazolidinone family and is known for its unique properties, including its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in the regulation of cellular redox balance and is overexpressed in many types of cancer cells. By inhibiting TrxR, 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone disrupts the redox balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and antibacterial activity. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by disrupting the redox balance of the cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone. One potential direction is the development of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone analogs with improved solubility and potency. Another direction is the investigation of the potential use of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone and its potential applications in other fields, such as anti-inflammatory and antibacterial agents.
Conclusion:
In conclusion, 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is a chemical compound with unique properties that have gained significant attention in the scientific community. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields, including cancer research, anti-inflammatory agents, and antibacterial agents. The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is relatively simple, and it has several advantages and limitations for use in lab experiments. There are several future directions for the research of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone, including the development of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone analogs and the investigation of its potential use in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone involves the reaction between 5-chloro-2-thiophenecarboxaldehyde and thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone. The synthesis of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. One of the most significant applications of 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone is in the field of cancer research. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.

properties

Product Name

5-[(5-Chloro-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

Molecular Formula

C8H5ClN2OS2

Molecular Weight

244.7 g/mol

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H5ClN2OS2/c9-6-2-1-4(14-6)3-5-7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)/b5-3+

InChI Key

DESAHEABCMZEPV-HWKANZROSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=S)N2

SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)N2

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.